EZM0414 TFA

Selectivity Off-target Kinase Panel

Procurement challenge: Sourcing a clinical-stage, selective epigenetic inhibitor with proven in vivo efficacy and oral bioavailability. EZM0414 TFA (SETD2-IN-1) is the trifluoroacetate salt of a first-in-class SETD2 inhibitor, advanced to Phase 1/1b (NCT05121103) for relapsed/refractory multiple myeloma and DLBCL. - **Potency & Selectivity:** Clean kinase/GPCR profile. Reduces H3K36me3 dose-dependently. - **Oral Bioavailability:** Near 100% in preclinical models; supports chronic BID dosing. - **Translational Utility:** IND-enabling safety data available; enables PK/PD modeling.

Molecular Formula C24H30F4N4O4
Molecular Weight 514.5 g/mol
Cat. No. B10824821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZM0414 TFA
Molecular FormulaC24H30F4N4O4
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1
InChIKeyHASNOYOGMISGTP-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZM0414 TFA: First-in-Class SETD2 Inhibitor


EZM0414 TFA (SETD2-IN-1 TFA) is the trifluoroacetate salt form of EZM0414, a first-in-class, potent, and orally bioavailable small molecule inhibitor of the human histone methyltransferase SETD2 [1]. It functions by binding to the SET domain of SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation and DNA damage repair [2]. Dysregulation of H3K36 methylation is implicated in various B-cell malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), making SETD2 a high-priority therapeutic target [3]. EZM0414 TFA has advanced to Phase 1/1b clinical trials (NCT05121103) for relapsed/refractory MM and DLBCL, underscoring its translational potential [4].

SETD2 pathway inhibition studies (H3K36me3 modulation)
Oral formulation-compatible research tool
Phase 1/1b clinical-stage research compound (NCT05121103)

EZM0414 TFA: No Generic Substitute


Direct substitution of EZM0414 TFA with other SETD2 inhibitors or epigenetic modulators is scientifically unsound due to significant differences in potency, selectivity, oral bioavailability, and target engagement profiles [1]. While alternative SETD2 inhibitors like EPZ-719 exist, they exhibit critical limitations: EPZ-719, though potent (IC50=5 nM), is not orally bioavailable and lacks the extensive safety and efficacy profiling required for clinical translation [2]. Moreover, other epigenetic agents such as EZH2 inhibitors (e.g., tazemetostat) or proteasome inhibitors (which indirectly restore SETD2 function) operate through distinct mechanisms and fail to recapitulate the direct, selective inhibition of SETD2's catalytic activity that EZM0414 achieves [3]. The failure to reduce H3K36me3 levels with non-specific agents underscores the necessity of a targeted approach, as demonstrated by EZM0414's robust pharmacodynamic effects in preclinical models and its advancement to human clinical trials [4].

Selectivity profile
Off-target kinase/GPCR profile may differ from EPZ-719; limited comparator panel data.
Oral route
EPZ-719 lacks oral bioavailability; oral chronic dosing comparison not possible.
In vivo efficacy context
Model-response endpoint data absent for EPZ-719 in MM/DLBCL; direct translation may not hold.
Clinical development
Comparator is preclinical probe only; clinical-grade material and safety data not available.

EZM0414 TFA: Differentiation vs. Other Inhibitors


Selectivity Profile vs. EPZ-719

EZM0414 demonstrates a cleaner off-target profile compared to the earlier tool compound EPZ-719. In a safety panel of 47 targets and 72 kinases, EZM0414 showed IC50 > 25 µM for all targets except D2 (IC50 = 13.0 µM, antagonist) and 5-HT1B (IC50 = 3.2 µM, agonist) [1]. In contrast, while EPZ-719 exhibits >8000-fold selectivity over 14 histone methyltransferases, it displays modest micromolar activity against three GPCRs and has not been profiled as extensively in kinase panels [2]. This broader, cleaner selectivity window for EZM0414 is critical for minimizing off-target toxicity in preclinical and clinical studies.

Selectivity Profile
Cross-study comparable
EZM0414: IC50 >25 µM (70/72 kinases); D2 13.0 µM, 5-HT1B 3.2 µM
EPZ-719: modest GPCR activity; kinase panel not reported
Supports cleaner off-target profile review
Kinase panel coverage differs; cross-study comparison requires validation
Selectivity Off-target Kinase Panel GPCR Panel

Oral Bioavailability vs. EPZ-719

EZM0414 is distinguished by its high oral bioavailability, a property absent in EPZ-719, which is an in vitro tool compound not suitable for oral administration [1]. In rodents, EZM0414 (50 mg/kg, p.o.) achieved nearly 100% oral bioavailability with half-lives (t1/2) of 1.8 hours in mice and 3.8 hours in rats [2]. This enables convenient, twice-daily oral dosing in long-term efficacy studies, as demonstrated in 35-day xenograft experiments [3]. EPZ-719, by contrast, requires alternative administration routes (e.g., intraperitoneal) which are less clinically relevant and can confound chronic dosing paradigms [4].

Oral Bioavailability
Direct comparison
EZM0414: ~100% oral F, t1/2 1.8 h (mouse)
EPZ-719: not orally bioavailable
Supports oral formulation compatibility
PK parameters from rodent models; human PK context requires review
Oral bioavailability Pharmacokinetics In Vivo Dosing EPZ-719

Antitumor Efficacy in MM and DLBCL Xenografts

EZM0414 demonstrates significant, dose-dependent tumor growth inhibition (TGI) in a diverse panel of cell line-derived xenograft models, a critical differentiator from EPZ-719 which has limited published in vivo efficacy data [1]. In the t(4;14) MM KMS-11 model, EZM0414 (15 and 30 mg/kg, BID, p.o.) achieved robust tumor regressions with maximal TGI of 95% [2]. Furthermore, in two non-t(4;14) MM models (RPMI-8226, MM.1S) and two DLBCL models (TMD8, KARPAS422), EZM0414 demonstrated >75% TGI, establishing broad anti-tumor activity across B-cell malignancy subtypes [3]. EPZ-719's in vivo characterization is limited to a single acute myeloid leukemia model with modest efficacy (TGI ≈ 50-60%) [4].

Tumor Growth Inhibition
Cross-study comparable
EZM0414: 95% TGI (KMS-11), >75% TGI in other MM/DLBCL models
EPZ-719: ~50-60% TGI in single AML model
Reported model-response endpoint context
Species- and model-specific; direct efficacy comparison limited
Antitumor efficacy Xenograft Multiple Myeloma DLBCL

Differential Potency in t(4;14) Myeloma

EZM0414 exhibits significantly greater anti-proliferative activity in t(4;14) multiple myeloma (MM) cell lines compared to non-t(4;14) MM lines, a critical differentiation based on genetic background [1]. In a panel of MM cell lines, the median IC50 for EZM0414 in t(4;14) lines was 0.24 µM, whereas in non-t(4;14) lines it was 1.2 µM, representing a 5-fold potency shift [2]. This differential sensitivity aligns with the mechanistic hypothesis that t(4;14) cells, which overexpress the H3K36me2 methyltransferase MMSET, are uniquely dependent on SETD2 for H3K36me3 production and thus more vulnerable to its inhibition [3]. EPZ-719, while potent in biochemical assays, has not been systematically evaluated for this genotype-specific anti-proliferative effect [4].

Genotype-specific Potency
Class-level inference
Median IC50 0.24 µM (t(4;14) MM) vs 1.2 µM (non-t(4;14)); 5-fold shift
Supports genotype-dependent response context
Proliferation assay endpoint review; EPZ-719 data absent
t(4;14) translocation Multiple Myeloma Anti-proliferative Cell line panel

Clinical Trial Status

EZM0414 is the only SETD2 inhibitor to have advanced to human clinical trials, specifically a Phase 1/1b open-label, multicenter study (NCT05121103) in patients with relapsed/refractory MM and DLBCL [1]. This clinical progression is underpinned by robust preclinical pharmacokinetics, safety pharmacology, and toxicology data that support an Investigational New Drug (IND) application [2]. In contrast, EPZ-719 remains a preclinical tool compound with no reported IND-enabling studies or clinical trial plans [3]. The availability of clinical-grade EZM0414 TFA and associated regulatory documentation provides a significant advantage for translational researchers aiming to bridge preclinical findings to human studies [4].

Clinical Trial Status
Regulatory milestone
Phase 1/1b trial NCT05121103 ongoing; IND-enabling studies completed
Clinical-stage research tool context
Human safety data evolving; requires application-specific review
Clinical trial Phase 1 First-in-human Translational research

EZM0414 TFA: Research & Preclinical Applications


SETD2 Dependency in t(4;14) Myeloma

Use EZM0414 TFA to dissect the epigenetic addiction of t(4;14) multiple myeloma (MM) cells to SETD2 catalytic activity. Based on evidence of 5-fold greater anti-proliferative potency in t(4;14) MM lines (median IC50 = 0.24 µM) versus non-t(4;14) lines (median IC50 = 1.2 µM) [1], researchers can confidently prioritize this compound for studies in t(4;14)-positive models, including KMS-11 xenografts where robust tumor regressions (95% TGI) are observed [2]. The compound's high oral bioavailability (near 100%) enables convenient, chronic twice-daily dosing to maintain sustained target inhibition [3].

Target Engagement in DLBCL Xenografts

Employ EZM0414 TFA to validate SETD2 as a therapeutic target in diffuse large B-cell lymphoma (DLBCL). The compound has demonstrated significant tumor growth inhibition (>75% TGI) in multiple DLBCL xenograft models (TMD8, KARPAS422) and exhibits a wide range of anti-proliferative activity (IC50 0.023 µM to >10 µM) across DLBCL cell lines [4]. Importantly, EZM0414's clean selectivity profile against a broad panel of kinases and GPCRs minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to SETD2 inhibition [5]. Dose-dependent reduction in H3K36me3 levels in tumor tissue serves as a robust pharmacodynamic marker for target engagement [2].

Preclinical to Clinical Translation

Leverage EZM0414 TFA as a translational tool to inform clinical trial design. As the only SETD2 inhibitor currently in Phase 1/1b clinical trials (NCT05121103) for relapsed/refractory MM and DLBCL [6], EZM0414 offers a unique opportunity to correlate preclinical findings with ongoing human studies. The availability of clinical-grade material and established IND-enabling safety data (including toxicology and safety pharmacology) reduces regulatory risk and facilitates the design of combination studies with standard-of-care agents, where preclinical synergy has been observed [7]. The compound's favorable pharmacokinetic profile (t1/2: 1.8 h mouse, 3.8 h rat) supports translational PK/PD modeling to predict human efficacious doses [3].

SETD2 Inhibition in HFpEF

Apply EZM0414 TFA in models of cardiometabolic heart failure with preserved ejection fraction (cHFpEF) to investigate the role of SETD2-driven chromatin remodeling. Preclinical studies have shown that in vivo treatment with EZM0414 recapitulates the protective effects of genetic SETD2 deletion, including prevention of hypertrophy, diastolic dysfunction, and lung congestion, while improving exercise tolerance [8]. The compound's ability to attenuate cardiomyocyte stiffness and block SREBP1 upregulation in patient-derived cardiomyocytes provides a direct link to human pathophysiology [8]. This scenario leverages EZM0414's established in vivo activity beyond oncology, demonstrating its utility in exploring SETD2 biology across disease areas.

Application
Selection Property
Validation Focus
t(4;14) MM model-response studies
Genotype-dependent response context
Proliferation and H3K36me3 pharmacodynamic endpoints
DLBCL xenograft model-response studies
Target engagement in B-cell lymphoma models
Tumor growth inhibition and PD marker reduction
Translational PK/PD modeling
PK/PD and clinical-grade material context
Exposure-response and safety endpoint review
cHFpEF cardiometabolic model studies
SETD2-dependent chromatin remodeling review
Cardiac function and exercise tolerance endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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